2-Butyl-1,3-benzoxazol-6-ol

Description

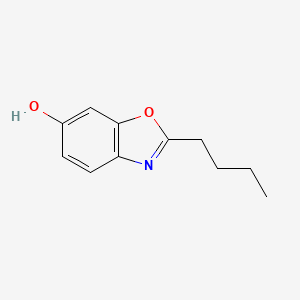

2-Butyl-1,3-benzoxazol-6-ol is a benzoxazole derivative characterized by a benzoxazole core substituted with a butyl group at position 2 and a hydroxyl group at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 193.23 g/mol.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-butyl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C11H13NO2/c1-2-3-4-11-12-9-6-5-8(13)7-10(9)14-11/h5-7,13H,2-4H2,1H3 |

InChI Key |

SYVADAOPPVAKTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl-1,3-benzoxazol-6-ol can be synthesized through several methods. One common approach involves the cyclization of 2-butyl-6-hydroxyaniline with formamide under acidic conditions. Another method includes the reaction of 2-butyl-6-hydroxybenzonitrile with hydrazine hydrate followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of 2-butyl-1,3-benzoxazole-6-carboxylic acid.

Reduction: Production of 2-butyl-1,3-benzoxazol-6-amine.

Substitution: Introduction of various functional groups at the benzene ring.

Scientific Research Applications

2-Butyl-1,3-benzoxazol-6-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammation.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to its observed biological activities. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Butyl-1,3-benzoxazol-6-ol with structurally related benzoxazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Insights

- Substituent Effects: Butyl vs. Hydroxyl vs. Ester/Carboxylate: The hydroxyl group at C6 enhances hydrogen-bonding capacity, whereas the carboxylate in Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate offers hydrolytic stability and synthetic versatility . Chloro vs. Alkyl: The chloro substituent in 2-Chloro-1,3-benzoxazol-6-yl acetate introduces electrophilic reactivity, enabling cross-coupling or substitution reactions .

Research Findings

- Synthetic Accessibility: 2-Methyl-1,3-benzoxazol-6-ol is synthesized on demand via cyclization of o-aminophenol derivatives, a method adaptable to the butyl analog .

- Thermal Stability : Butyl-substituted benzoxazoles exhibit higher thermal stability than methyl analogs, as inferred from studies on ethyl carboxylate derivatives .

- Reactivity : The hydroxyl group in this compound may undergo O-alkylation or acylation, whereas the chloro group in 2-Chloro-1,3-benzoxazol-6-yl acetate facilitates Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.